N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a sulfonamide derivative featuring a bicyclo[2.2.1]heptane core substituted with a methanesulfonamide group and a cyclopropyl-hydroxy-phenylethyl side chain. The bicyclo[2.2.1]heptane (norbornane) scaffold is a rigid, bridged bicyclic structure that confers steric and electronic properties critical for binding to biological targets. The methanesulfonamide moiety enhances solubility and metabolic stability, while the cyclopropyl and phenyl groups may influence lipophilicity and stereochemical interactions .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4S/c1-19(2)17-10-11-20(19,18(23)12-17)14-27(25,26)22-13-21(24,16-8-9-16)15-6-4-3-5-7-15/h3-7,16-17,22,24H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYNZYMLGZSBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3CC3)(C4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a compound with potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic activities. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential clinical implications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a cyclopropyl group, a phenylethyl moiety, and a bicyclic framework that contributes to its biological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Cyclooxygenase Inhibition : Similar compounds have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The selectivity towards COX-2 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
- Serotonin Receptor Modulation : The compound's structural similarities to serotonin receptor agonists suggest it may interact with serotonin pathways, potentially influencing mood and pain perception .
- Anti-inflammatory Effects : Preliminary studies demonstrate that related compounds can reduce levels of pro-inflammatory cytokines and mediators in vitro, indicating a potential for therapeutic use in inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of related compounds:
- In Vivo Studies : A study evaluated the analgesic effects of similar methanesulfonamide derivatives in rodent models. The results indicated significant pain relief comparable to established analgesics, suggesting potential for clinical use in pain management .
- Inflammatory Models : In an experimental model of arthritis, compounds with similar structures demonstrated reduced swelling and inflammation markers, supporting their role as anti-inflammatory agents .
- Serotonin Pathway Exploration : Research on N-substituted (2-phenylcyclopropyl)methylamines revealed that these compounds could selectively activate 5-HT receptors, with implications for treating mood disorders and anxiety .
Comparison with Similar Compounds
Key Observations:
Core Modifications: All compounds share the 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane core but differ in substituents on the methanesulfonamide group.
Molecular Weight and Lipophilicity : The target compound (MW 442.58) is larger and more lipophilic than compound 29 (MW 415.59) due to its phenyl and cyclopropyl groups. This may impact membrane permeability and bioavailability .
Safety Profiles: Derivatives like N-((1S,2S)-2-amino-1,2-diphenylethyl)-... (MW 426.6) exhibit hazards (H302, H315, H319) common to sulfonamides, suggesting shared reactivity risks .
Key Observations:
Stereochemical Complexity : The target compound’s cyclopropyl and hydroxy groups introduce stereochemical challenges absent in simpler derivatives like compound 2. This could necessitate advanced enantioselective synthesis techniques .
Functional Group Diversity: Derivatives such as compound 29 (benzylidene) and compound 37 (ferrocenyl) demonstrate the versatility of the core for introducing aromatic or organometallic groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
